SSP120 protein SSP120 protein
Brand Name: Vulcanchem
CAS No.: 144905-56-6
VCID: VC0235452
InChI:
SMILES:
Molecular Formula: C33H32F2N2O3
Molecular Weight: 0

SSP120 protein

CAS No.: 144905-56-6

Cat. No.: VC0235452

Molecular Formula: C33H32F2N2O3

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

SSP120 protein - 144905-56-6

Specification

CAS No. 144905-56-6
Molecular Formula C33H32F2N2O3
Molecular Weight 0

Introduction

Identification and Basic Characteristics of SSP120 Protein

SSP120 (S. cerevisiae Secretory Protein 120) corresponds to the ORF YLR250w in the yeast genome and was identified through comprehensive proteomic analysis of purified COPII vesicles, which are involved in transporting nascent secretory proteins from the endoplasmic reticulum (ER) to the Golgi complex . This protein was detected as an abundant component of COPII vesicles along with other newly identified vesicle proteins including Coy1 and Sly41, all of which are non-essential proteins that function in the early secretory pathway . The identification of these proteins has provided valuable insights into the mechanisms of cargo selection and transport in the early secretory pathway.

SSP120 is characterized as a ~27 kDa soluble protein containing an N-terminal signal sequence that directs it into the secretory pathway during translation . A notable structural feature of SSP120 is the presence of dual calcium-binding EF-hand motifs, suggesting potential calcium-dependent functionality in the secretory pathway . These structural elements are commonly associated with proteins that respond to calcium signaling within cells, indicating that SSP120 may undergo calcium-dependent conformational changes that affect its function.

Structural Features and Domain Organization of SSP120

Primary Structure and Domain Architecture

SSP120 contains specific structural domains that contribute to its function in the secretory pathway, with the most prominent features being its N-terminal signal sequence and dual calcium-binding EF-hand motifs . The N-terminal signal sequence directs the nascent polypeptide into the lumen of the endoplasmic reticulum during translation, where it enters the secretory pathway. This targeting mechanism ensures that SSP120 is properly localized to function within the secretory pathway compartments.

The mature protein contains dual calcium-binding EF-hand motifs that are structurally similar to those found in other calcium-binding proteins . EF-hand motifs are helix-loop-helix structural domains that typically bind calcium ions with high affinity and specificity. The presence of these motifs suggests that calcium binding may induce conformational changes in SSP120, potentially regulating its interactions with other proteins or its function in cargo transport.

Despite being a soluble protein, SSP120 lacks the typical retrieval signals (such as the HDEL motif) that would explain its retention in the early secretory pathway . This unusual characteristic suggests that its localization and trafficking must be mediated through interactions with other proteins, particularly its binding partner Emp47. The dependency on protein-protein interactions for proper localization represents an alternative mechanism for retaining soluble proteins within specific compartments of the secretory pathway.

Structural Similarity to Nucleobindins

SSP120 shares structural and sequence similarity with the Golgi-localized mammalian nucleobindins, suggesting evolutionary conservation of certain secretory pathway components across distant species . Nucleobindins are multifunctional calcium-binding proteins that have been implicated in various cellular processes, including calcium homeostasis, protein trafficking, and signal transduction in mammalian cells. These proteins also contain EF-hand motifs and localize primarily to the Golgi complex, further supporting the functional similarity.

The structural conservation between SSP120 and nucleobindins highlights the importance of calcium-binding proteins in the secretory pathway throughout eukaryotic evolution. This conservation suggests that the role of calcium in regulating protein trafficking and cargo selection may be an ancient and fundamental aspect of eukaryotic cell biology. The study of SSP120 in yeast therefore provides insights into conserved mechanisms that may be relevant to understanding protein trafficking in more complex eukaryotes, including humans.

Localization and Trafficking of SSP120

Steady-State Localization in the Golgi Complex

Under steady-state conditions, SSP120 primarily localizes to Golgi compartments in wild-type yeast cells, distinguishing it from many other soluble secretory proteins . This localization pattern is unusual for a soluble protein lacking specific retention signals, such as the HDEL motif that mediates ER retrieval. The steady-state Golgi localization suggests that SSP120 plays a specific role in this compartment, potentially in the processing, sorting, or transport of secretory cargo.

Immunofluorescence microscopy has confirmed the predominant Golgi localization of SSP120, with the protein showing a punctate distribution characteristic of Golgi compartments in yeast . This localization pattern is similar to that observed for its binding partner Emp47, which also primarily localizes to the early Golgi under steady-state conditions. The co-localization of these proteins supports their proposed function as a complex involved in cargo transport through the early secretory pathway.

The mechanism responsible for maintaining the steady-state Golgi localization of SSP120 has been shown to depend on its interaction with Emp47 . In emp47Δ cells, SSP120 is mislocalized and predominantly secreted from the cell, indicating that the interaction with Emp47 is critical for retaining SSP120 within the early secretory pathway. This dependency highlights an important mechanism by which soluble proteins can be retained within specific compartments through interactions with transmembrane partners.

Trafficking Between ER and Golgi Compartments

Despite its steady-state localization to the Golgi, SSP120 is efficiently packaged into COPII vesicles that bud from the ER, indicating that it cycles between ER and Golgi compartments . In vitro budding assays have demonstrated that approximately 13-15% of SSP120 is incorporated into COPII vesicles, a packaging efficiency similar to other proteins known to cycle between these compartments. This cycling behavior suggests a dynamic role in the transport of cargo between these compartments rather than a static function within the Golgi.

The trafficking of SSP120 between ER and Golgi compartments is facilitated by its association with Emp47, which contains both COPI and COPII sorting signals in its cytoplasmic tail . These sorting signals allow the Emp47-SSP120 complex to be recognized and packaged into transport vesicles in both the anterograde (ER to Golgi) and retrograde (Golgi to ER) directions. The cycling of this complex suggests a role in the bidirectional transport of specific cargo proteins through the early secretory pathway.

The Emp47-SSP120 Complex

Identification and Characterization of the Complex

One of the most significant findings regarding SSP120 is its tight association with Emp47, forming a near-stoichiometric complex that is critical for SSP120 function . This interaction was discovered through native immunoprecipitation experiments, where Emp47 was co-precipitated at near-stoichiometric levels with epitope-tagged SSP120-HA from solubilized microsomes. The identity of Emp47 in the co-precipitated band was confirmed by mass spectrometry and further validated by immunoblotting with polyclonal anti-Emp47 antibodies.

Emp47 is a type I transmembrane protein that shares amino acid identity and structural similarity with the mammalian carbohydrate-binding cargo receptor ERGIC53 . It contains an N-terminal lumenal portion with a carbohydrate recognition domain, suggesting a role in binding specific glycosylated cargo proteins. The C-terminal cytoplasmic tail of Emp47 contains COPI and COPII sorting signals that mediate its cycling between ER and Golgi compartments, explaining the similar trafficking pattern observed for SSP120.

The specificity of the Emp47-SSP120 interaction was demonstrated by the absence of co-precipitation of other soluble proteins such as CPY (carboxypeptidase Y), a common soluble cargo protein in the secretory pathway . Additional immunoprecipitation experiments using polyclonal anti-SSP120 antibodies confirmed the interaction between native SSP120 and Emp47, ruling out any potential artifacts from epitope tagging. These findings established the Emp47-SSP120 complex as a specific and physiologically relevant component of the early secretory pathway.

Functional Role in the Secretory Pathway

Role in Cargo Transport and Sorting

Based on the characteristics of SSP120 and its interaction with Emp47, researchers have proposed that the Emp47-SSP120 complex functions in the transport of plasma membrane glycoproteins through the early secretory pathway . This hypothesis is supported by several key observations from both biochemical and genetic studies. Emp47 is thought to function as a cargo receptor involved in sorting a subset of glycoproteins into COPII vesicles for export from the ER, based on its structural similarity to the mannose-binding lectin ERGIC53 and its ability to form oligomeric complexes.

The tight association between SSP120 and Emp47 suggests that SSP120 may modulate the cargo-binding properties of Emp47 or participate directly in cargo recognition . The calcium-binding properties of SSP120, conferred by its EF-hand motifs, could provide a calcium-dependent regulatory mechanism for cargo binding and release during transport between compartments with different calcium concentrations. This would be consistent with the known role of calcium in regulating protein interactions in the secretory pathway.

Genetic analyses have provided additional evidence for the role of the Emp47-SSP120 complex in glycoprotein transport, demonstrating that EMP47 and SSP120 display identical synthetic positive interactions with IRE1 (a key component of the unfolded protein response) and synthetic negative interactions with genes involved in cell wall assembly . These genetic interactions suggest that the Emp47-SSP120 complex is involved in the transport of glycoproteins destined for the cell wall or plasma membrane, and that disruption of this transport pathway creates cellular stress that can be alleviated by activation of the unfolded protein response.

Experimental Approaches in SSP120 Research

Protein Interaction and Localization Studies

Native immunoprecipitation experiments have been crucial for identifying proteins that interact with SSP120 and characterizing these interactions . These experiments involved solubilizing microsomes in Triton X-100 and immunoprecipitating SSP120-HA using monoclonal anti-HA antibodies or native SSP120 using polyclonal anti-SSP120 antibodies. Analysis of the precipitated proteins by SDS-PAGE and immunoblotting revealed the interaction with Emp47 and confirmed its specificity.

To determine the fate of SSP120 in emp47Δ cells, secretion assays were performed by analyzing the culture supernatant of wild-type and emp47Δ cells expressing SSP120-HA . Cells were grown to log phase, washed, and back-diluted into fresh medium. After 6 hours of growth, the culture supernatant was subjected to TCA-precipitation to concentrate secreted proteins, which were then analyzed by SDS-PAGE and immunoblotting. These assays revealed that SSP120 is secreted from emp47Δ cells, explaining the reduction in intracellular levels.

Genetic interaction studies have provided insights into the functional relationships between SSP120, Emp47, and other genes involved in the secretory pathway . These studies involved creating double mutant strains and assessing their growth phenotypes compared to single mutants. The finding that EMP47 and SSP120 display identical synthetic positive interactions with IRE1 and synthetic negative interactions with genes involved in cell wall assembly supports their proposed function in glycoprotein transport and provides clues about the nature of their cargo.

Data Tables and Research Findings

Properties and Characteristics of SSP120 Protein

Table 1: Key Properties of SSP120 Protein

PropertyDescriptionReference
Gene LocusYLR250w (Chromosome XII)
Protein Size~27 kDa
Structural FeaturesN-terminal signal sequence, dual calcium-binding EF-hand motifs
LocalizationPrimarily Golgi compartments (steady-state)
COPII Vesicle Packaging13-15% incorporation efficiency
Primary Interaction PartnerEmp47 (near-stoichiometric complex)
HomologyShares structural and sequence similarity with mammalian nucleobindins
EssentialityNon-essential (ssp120Δ viable)
DependencyRequires Emp47 for proper localization and stability
Fate in emp47Δ cellsMislocalized and secreted

Comparative Analysis of SSP120 in Different Genetic Backgrounds

Table 2: SSP120 Levels and Localization in Different Genetic Backgrounds

Genetic BackgroundIntracellular SSP120 LevelCOPII Vesicle PackagingSecretion of SSP120Phenotypic EffectsReference
Wild-type100% (reference)Efficient (13-15%)MinimalNone (normal)
ssp120Δ0% (absent)N/AN/ANo general secretion defect
emp47Δ~16% of wild-typeNot efficientSignificantly increasedNo general secretion defect
emp46ΔSimilar to wild-typeEfficientNot determinedNot determined
emp46Δ emp47ΔSimilar to emp47ΔNot efficientNot determinedNot determined
ssp120Δ ire1ΔN/AN/AN/ASynthetic positive (improved growth)
ssp120Δ + cell wall genesN/AN/AN/ASynthetic negative (reduced growth)

This table compares the levels, localization, and effects of SSP120 in different genetic backgrounds. The sharp reduction in SSP120 levels and its secretion in emp47Δ cells highlights the dependency of SSP120 on Emp47 for proper localization and stability . The genetic interactions with IRE1 and cell wall genes provide insights into the functional role of the Emp47-SSP120 complex in the secretory pathway.

Comparative Analysis with Related Proteins

Table 3: Comparison of SSP120 with Related Proteins

FeatureSSP120Mammalian NucleobindinsMCFD2 (Mammalian)Reference
OrganismS. cerevisiae (yeast)MammalsMammals
Size~27 kDa50-55 kDa~16 kDa
Calcium-Binding MotifsDual EF-hand motifsMultiple EF-hand motifsDual EF-hand motifs
Primary LocalizationGolgi compartmentsGolgi compartmentsER/ERGIC/Golgi
Binding PartnerEmp47 (cargo receptor)Various binding partnersERGIC53 (cargo receptor)
Dependency RelationshipDepends on Emp47Varies by proteinDepends on ERGIC53
Fate without PartnerSecretedVaries by proteinSecreted
Proposed FunctionTransport of glycoproteinsVarious functionsTransport of coagulation factors

This table compares SSP120 with related proteins in mammals, highlighting both similarities and differences. The structural and functional parallels between the yeast Emp47-SSP120 complex and the mammalian ERGIC53-MCFD2 complex suggest evolutionary conservation of this mechanism for cargo transport . Both complexes involve a transmembrane cargo receptor (Emp47/ERGIC53) and a soluble calcium-binding protein (SSP120/MCFD2) that depends on the receptor for proper localization.

Implications and Future Research Directions

Identifying Specific Cargo Proteins and Transport Mechanisms

While the Emp47-SSP120 complex is proposed to function in the transport of plasma membrane glycoproteins, the specific cargo proteins dependent on this complex remain to be fully identified . Future research could focus on identifying these cargo proteins, potentially through comparative proteomic analysis of wild-type and ssp120Δ or emp47Δ strains. Techniques such as quantitative proteomics of cell surface proteins or secreted proteins could reveal which specific glycoproteins are affected by the loss of the Emp47-SSP120 complex.

The role of calcium binding in the function of SSP120 is another area for future investigation . The presence of dual calcium-binding EF-hand motifs suggests that calcium may regulate the conformation, interactions, or function of SSP120. Studies could examine how calcium binding affects the interaction between SSP120 and Emp47, as well as the ability of the complex to bind and transport cargo proteins. Given the known gradients of calcium concentration across different compartments of the secretory pathway, this could provide insights into how cargo binding and release are regulated during transport.

The mechanisms by which the Emp47-SSP120 complex recognizes and binds specific cargo proteins could also be explored in more detail . Since Emp47 is related to the mannose-binding lectin ERGIC53, it may recognize specific glycan structures on cargo proteins. The role of SSP120 in this recognition process, possibly by modulating the carbohydrate-binding properties of Emp47 or by directly interacting with cargo proteins, could be investigated through structural and biochemical approaches. These studies would provide a more complete understanding of how cargo selection occurs in the early secretory pathway.

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